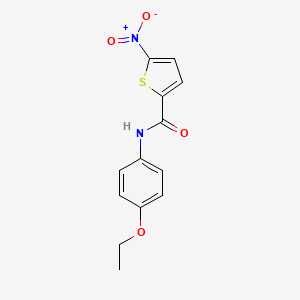

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-2-19-10-5-3-9(4-6-10)14-13(16)11-7-8-12(20-11)15(17)18/h3-8H,2H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFFSKDGKSFBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

Nitration of Thiophene: The starting material, thiophene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Carboxylation: The nitrated thiophene is then subjected to carboxylation to introduce the carboxamide group at the 2-position.

Amidation: The final step involves the reaction of the carboxylated nitrothiophene with 4-ethoxyaniline to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

Reduction: N-(4-aminophenyl)-5-nitrothiophene-2-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis

- N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the development of new materials with specific properties, including polymers and organic semiconductors.

Synthetic Routes

- The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions with other aromatic compounds. The general synthetic route involves the reaction of 5-nitrothiophene-2-carboxylic acid with 4-ethoxyaniline under acidic conditions.

Biological Applications

Antimicrobial Activity

- This compound has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits potent activity against Gram-positive and Gram-negative bacteria, including resistant strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

- This compound has demonstrated anticancer activity in vitro against several cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Modulation of apoptosis signaling |

Medicinal Chemistry

Potential Therapeutic Uses

- The compound is being explored for its potential therapeutic properties, particularly in oncology and infectious diseases. Its structural features suggest various pharmacological activities that may be beneficial in treating diseases resistant to conventional therapies.

Case Studies

- A recent study evaluated the efficacy of this compound in mouse models of cancer, demonstrating significant tumor reduction compared to control groups. The compound was also tested for its ability to enhance the effects of existing chemotherapy drugs, showing promising synergistic effects.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ethoxyphenyl moiety may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide and its analogues:

Key Observations:

Physicochemical and Structural Properties

- Dihedral Angles and Crystal Packing: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence intermolecular interactions (e.g., C–H⋯O/S bonds), which are critical for crystallinity and stability . The 4-ethoxyphenyl group in the target compound may introduce similar or larger angles due to steric effects.

- Lipophilicity and Solubility: The nitro group increases molecular weight and logP, while the ethoxy group enhances lipophilicity compared to methoxy or fluoro substituents. This could favor passive diffusion across bacterial membranes but hinder aqueous solubility .

Biological Activity

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and a thiophene ring , which contribute to its unique electronic properties and biological activities. The ethoxyphenyl moiety enhances its ability to penetrate cellular membranes, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets . The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects . The compound's mode of action may involve:

- Inhibition of bacterial cell wall synthesis .

- Disruption of membrane integrity .

- Interference with specific enzymes or receptors involved in cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound acts as a prodrug that requires activation by bacterial nitroreductases for its antibacterial effects, demonstrating bactericidal activity in vitro and efficacy in animal models .

Anticancer Potential

The compound has shown promise in anticancer research. Studies suggest that it may enhance the cytotoxicity of certain chemotherapeutic agents by acting as a radiosensitizer in hypoxic conditions, which are often present in solid tumors. This property is particularly valuable for improving the effectiveness of radiotherapy .

Research Findings and Case Studies

Q & A

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.